The synthesis of 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one can be achieved through several methods. One notable method involves the reaction of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine with acetyl chloride in the presence of aluminum chloride as a catalyst. The process typically includes the following steps:
The yield of this synthesis method is reported to be around 67%, indicating a relatively efficient process for obtaining the desired compound.
The molecular structure of 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is characterized by its unique spirocyclic arrangement. The compound contains:
The structural representation can be visualized using molecular modeling software or chemical structure databases .
5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one participates in various chemical reactions due to its reactive functional groups. Notably:
These reactions are significant for modifying the compound to enhance its biological activity or for synthesizing derivatives with different properties .
The mechanism of action for compounds like 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one typically involves interactions at the molecular level with biological targets such as enzymes or receptors. The compound's heterocyclic nature allows it to fit into active sites of proteins or enzymes, potentially modulating their activity.
Although specific mechanisms for this compound are not extensively documented, similar compounds have been shown to affect kinase pathways or other signaling mechanisms in cellular contexts .
The physical properties of 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one include:
Chemical properties include:
5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one has potential applications in medicinal chemistry and drug development. Its structural features suggest it could serve as a lead compound in developing pharmaceuticals targeting specific biological pathways such as kinase inhibition or other enzyme modulation.
Research into similar compounds has indicated their utility in treating various diseases, including cancer and inflammatory disorders . Further studies are necessary to explore its full therapeutic potential and optimize its pharmacological properties.
The defining feature of 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (CAS 1263279-55-5) lies in its perpendicular fusion of three distinct ring systems: a cyclopropane moiety, a pyrrolidine ring, and a brominated pyridine unit. This arrangement creates a sterically constrained architecture where the cyclopropane ring forces the heterocyclic system into a fixed orientation. The molecular formula (C₉H₇BrN₂O) and compact size (MW: 239.08 g/mol) contribute to its favorable physicochemical properties, including enhanced membrane permeability and metabolic stability [1] [3].
Key structural elements include:
Table 1: Structural Descriptors of 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Descriptor | Value | Source |
---|---|---|
CAS Registry | 1263279-55-5 | [1] [2] |
Molecular Formula | C₉H₇BrN₂O | [1] [3] |
Molecular Weight | 239.08 g/mol | [2] [3] |
MDL Number | MFCD22422694 | [2] [3] |
SMILES Notation | O=C1Nc2c(C31CC3)cc(cn2)Br | [3] |
The strategic incorporation of bromine into spirocyclic frameworks has evolved significantly since the early 2000s, driven by advances in transition-metal catalyzed cross-coupling chemistry. Brominated spiro compounds initially served as mechanistic probes in cycloaddition chemistry but rapidly gained importance as versatile intermediates for pharmaceutical synthesis. The development of 5'-bromo derivatives specifically addressed synthetic challenges associated with direct functionalization of fused polycyclic systems, where steric hindrance often limits modification opportunities [4].
Commercial availability of 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one through specialized suppliers (e.g., Arctom Scientific) marks a significant milestone in spirocyclic compound accessibility. The material is typically supplied as a crystalline solid with ≥95% purity and requires storage at 2-8°C to maintain stability. Current synthesis routes remain proprietary, though published analogues suggest convergent strategies involving palladium-catalyzed bromination of preformed spirocyclic cores or cyclopropanation of brominated pyrrolopyridine precursors [2] [3].
The 5'-bromo substituent serves multiple strategic functions in molecular design:
These properties explain the incorporation of this scaffold in kinase inhibitor development, where the bromine can be transformed into aromatic or alkynyl groups that interact with hydrophobic regions of ATP-binding sites. The GHS classification (Warning; H302, H317) indicates moderate biological activity consistent with bioactive intermediates, though specific pharmacological profiles remain proprietary [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7